Potassium;2-decoxyethanol;phosphoric acid
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Overview
Description
Potassium;2-decoxyethanol;phosphoric acid: is a compound that belongs to the class of alkyl phosphates. These compounds are widely used in various industries due to their surfactant properties. The compound is formed by the ethoxylation of decyl alcohol, followed by phosphorylation and neutralization with potassium hydroxide. This results in a potassium salt that exhibits excellent surfactant properties, making it useful in a variety of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ethoxylation: The process begins with the ethoxylation of decyl alcohol. Ethylene oxide is added to decyl alcohol in the presence of a catalyst, typically potassium hydroxide (KOH).
Phosphorylation: The ethoxylated decyl alcohol is then reacted with phosphoric acid or phosphoric anhydride to introduce the phosphate group.
Neutralization: The final step involves neutralizing the phosphorylated product with potassium hydroxide to form the potassium salt.
Industrial Production Methods: The industrial production of decyl alcohol, ethoxylated, phosphated, potassium salt follows the same synthetic route but on a larger scale. The process involves continuous reactors and precise control of reaction conditions to ensure consistent product quality. The use of advanced catalysts and reaction monitoring systems helps in achieving high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxylated segments, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the phosphate group to phosphite or hypophosphite.
Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Phosphites, hypophosphites.
Substitution: Various substituted phosphates.
Scientific Research Applications
Chemistry:
Surfactants: Used as surfactants in various formulations due to its ability to reduce surface tension and enhance wetting properties.
Catalysis: Acts as a catalyst in certain organic reactions, particularly those involving phosphorylation.
Biology:
Membrane Studies: Used in studies involving membrane permeability and protein solubilization due to its surfactant properties.
Medicine:
Drug Delivery: Investigated for use in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry:
Mechanism of Action
The mechanism of action of decyl alcohol, ethoxylated, phosphated, potassium salt primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better wetting and spreading. This is achieved through the alignment of the hydrophobic decyl chain and the hydrophilic ethoxylated phosphate group at the interface, reducing the interfacial tension. The potassium ion helps in stabilizing the phosphate group, enhancing the overall stability of the compound .
Comparison with Similar Compounds
- Potassium lauryl phosphate
- Potassium cetyl phosphate
- Potassium oleyl phosphate
Comparison:
- Potassium lauryl phosphate: Similar surfactant properties but with a shorter alkyl chain, leading to different solubility and emulsifying characteristics .
- Potassium cetyl phosphate: Longer alkyl chain compared to decyl alcohol, resulting in higher hydrophobicity and different applications in cosmetics .
- Potassium oleyl phosphate: Contains an unsaturated alkyl chain, providing different reactivity and surfactant properties .
Uniqueness: Potassium;2-decoxyethanol;phosphoric acid is unique due to its balanced hydrophilic-lipophilic properties, making it versatile for various applications in both aqueous and non-aqueous systems. Its specific structure allows for excellent emulsifying and surfactant properties, making it a preferred choice in many industrial and research applications .
Properties
CAS No. |
68070-99-5 |
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Molecular Formula |
C12H29KO6P+ |
Molecular Weight |
339.43 g/mol |
IUPAC Name |
potassium;2-decoxyethanol;phosphoric acid |
InChI |
InChI=1S/C12H26O2.K.H3O4P/c1-2-3-4-5-6-7-8-9-11-14-12-10-13;;1-5(2,3)4/h13H,2-12H2,1H3;;(H3,1,2,3,4)/q;+1; |
InChI Key |
HXQFOFXDYBJAIF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOCCO.OP(=O)(O)O.[K+] |
Canonical SMILES |
CCCCCCCCCCOCCO.OP(=O)(O)O.[K+] |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
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